

BUR1 substrates in yeast transcription

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BUR1	
Cat. No.:	B1668064	Get Quote

An In-depth Technical Guide to **BUR1** Substrates in Yeast Transcription

Audience: Researchers, scientists, and drug development professionals.

Introduction

In Saccharomyces cerevisiae, the **Bur1**/Bur2 cyclin-dependent kinase (CDK) complex is a critical regulator of transcription elongation by RNA Polymerase II (Pol II). As a functional homolog of the human positive transcription elongation factor b (P-TEFb) complex, which contains Cdk9, **Bur1** plays a central role in coordinating the transcriptional machinery with cotranscriptional processes such as histone modification and mRNA processing.[1][2] The **Bur1** kinase, forming a complex with its cyclin partner Bur2, is recruited to the early elongation complex and travels with Pol II along the gene body.[1][3] Its kinase activity is essential for yeast viability and is implicated in a multitude of cellular processes, including chromatin remodeling, histone modification, and the DNA damage response.[4] Understanding the specific substrates of **Bur1** is paramount to elucidating the molecular mechanisms by which it governs these fundamental aspects of gene expression and cell biology. This guide provides a comprehensive overview of the known substrates of **Bur1**, the experimental methodologies used for their identification, and the signaling pathways they regulate.

Core Substrates of the Bur1 Kinase

The essential function of **Bur1** is executed through the phosphorylation of a select group of protein substrates. These phosphorylation events act as molecular switches that trigger downstream cellular activities. The primary substrates identified to date are central figures in transcription elongation and chromatin biology.

Spt5: The Key Elongation Factor

Spt5, the yeast homolog of the human DRB sensitivity-inducing factor (DSIF), is arguably the most critical substrate of **Bur1** for transcription elongation. Spt5 forms a complex with Spt4 and associates with the elongating Pol II complex. **Bur1** phosphorylates the C-terminal region (CTR) of Spt5, which consists of multiple repeats of the consensus sequence S[T/A]WGG[A/Q].

- Functional Consequences of Phosphorylation:
 - Recruitment of the Paf1 Complex: Phosphorylation of the Spt5-CTR by Bur1 is a
 prerequisite for the recruitment of the Polymerase-Associated Factor 1 (Paf1) complex to
 the transcription elongation machinery.
 - Histone Modifications: The recruitment of the Paf1 complex is, in turn, necessary for subsequent histone modifications, including the monoubiquitination of histone H2B on lysine 123 (H2B-K123ub) and the trimethylation of histone H3 on lysines 4 and 36 (H3K4me3 and H3K36me3). These modifications are hallmarks of active transcription and are crucial for maintaining chromatin architecture.
 - Stimulation of Elongation: By facilitating the recruitment of key factors and promoting a chromatin environment conducive to transcription, **Bur1**-mediated phosphorylation of Spt5 enhances the processivity of Pol II.

Rad6: The Histone Ubiquitin-Conjugating Enzyme

Rad6 (Ubc2) is an E2 ubiquitin-conjugating enzyme that, in conjunction with the E3 ligase Bre1, is responsible for the monoubiquitination of histone H2B at lysine 120 (in yeast, this corresponds to K123). **Bur1** directly phosphorylates Rad6 on serine 120 (S120).

- Functional Consequences of Phosphorylation:
 - Activation of H2B Monoubiquitination: Phosphorylation of Rad6 at S120 by Bur1 is a critical step for its activity toward histone H2B.
 - Crosstalk with Histone Methylation: H2B monoubiquitination is a key upstream event required for the subsequent methylation of histone H3 on lysines 4 and 79, linking Bur1 activity directly to the histone modification cascade.

Rpb1 C-Terminal Domain (CTD): A Complex Relationship

Rpb1 is the largest subunit of RNA Polymerase II and features a unique, repetitive C-terminal domain (CTD). The phosphorylation status of the CTD heptapeptide repeats (YSPTSPS) changes dynamically throughout the transcription cycle, orchestrating the recruitment of various factors. While in vitro studies have shown that **Bur1** can phosphorylate the CTD, its in vivo role is nuanced. Evidence suggests **Bur1** is not the primary kinase for either Serine 2 (Ser2) or Serine 5 (Ser5) phosphorylation. However, it is believed to augment Ser2 phosphorylation by the Ctk1 kinase complex early in the elongation phase and may also phosphorylate Ser7 residues in promoter-distal regions.

Sch9: A Link to TORC1 and Cell Cycle Control

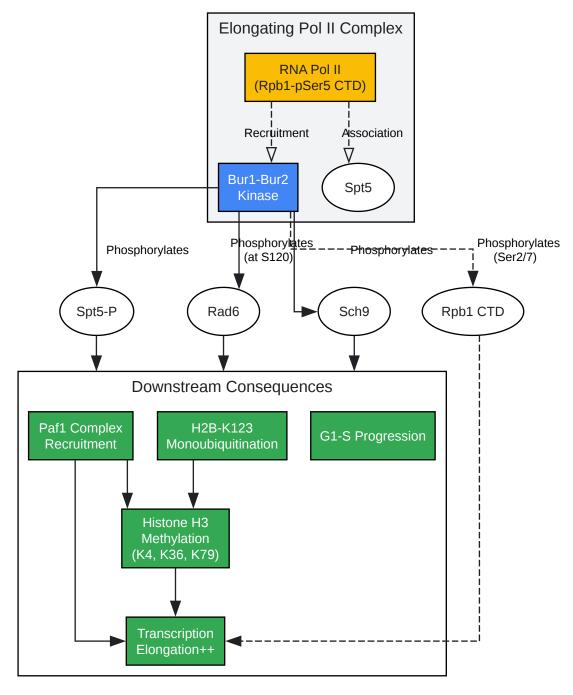
Expanding its role beyond transcription, **Bur1** has been shown to function in parallel with the Target of Rapamycin Complex 1 (TORC1) pathway to regulate cell cycle progression. **Bur1** directly phosphorylates the AGC kinase Sch9, a key downstream effector of TORC1.

- Functional Consequences of Phosphorylation:
 - Cell Cycle Progression: Both Bur1 and TORC1 are required for the full activation of Sch9, which in turn promotes the G1-to-S phase transition. This finding reveals that Bur1 integrates nutrient-sensing and cell growth signals with the cell division cycle.

Other Interactions and Substrates

- Autophosphorylation: Bur1 is capable of autophosphorylation, which is a common regulatory mechanism for protein kinases.
- Replication Protein A (RPA): Bur1-Bur2 physically interacts with the single-stranded DNA-binding protein RPA. This interaction, mediated by the C-terminus of Bur1, is important for maintaining genome stability during replication stress, suggesting a role for Bur1 in the DNA damage response.
- Histone H3: Early genetic studies identified a link between BUR1 and HHT1 (encoding histone H3), suggesting Bur1 activity influences chromatin structure. This connection is now understood to be mediated primarily through the Rad6/H2B and Spt5/Paf1C pathways that lead to H3 methylation.

Data Presentation: Summary of Bur1 Substrates


Substrate	Phosphorylation Site(s)	Downstream Effect(s)	Key References
Spt5	C-Terminal Repeats (CTR)	Recruitment of Paf1 complex; promotes H2B-K123ub, H3K4me3, and H3K36me3; enhances transcription elongation.	
Rad6	Serine 120 (S120)	Required for histone H2B-K123 monoubiquitination by the Rad6/Bre1 complex.	
Rpb1 CTD	Serine 2 (augmenting), Serine 7	Contributes to the pattern of CTD phosphorylation during elongation, potentially influencing recruitment of mRNA processing factors.	
Sch9	Multiple sites (some shared with TORC1)	Activation of Sch9 kinase activity; promotes G1-S cell cycle progression.	
Bur1	Not specified	Autophosphorylation; likely involved in self- regulation.	

Signaling Pathways and Logical Relationships

Bur1 kinase acts as a central node, translating its recruitment to elongating Pol II into a cascade of downstream phosphorylation events. These events are logically ordered and

functionally interconnected, ensuring the proper coordination of transcription with chromatin modification.

Bur1 Signaling in Transcription Elongation

Click to download full resolution via product page

Caption: The Bur1 signaling pathway in yeast transcription and cell cycle control.

This diagram illustrates that **Bur1**, recruited to the Ser5-phosphorylated CTD of Pol II, phosphorylates key substrates like Spt5 and Rad6. This initiates a cascade involving Paf1C recruitment and histone H2B ubiquitination, which converge to promote histone H3 methylation and efficient transcription elongation. A distinct branch shows **Bur1**'s role in cell cycle progression via Sch9 phosphorylation.

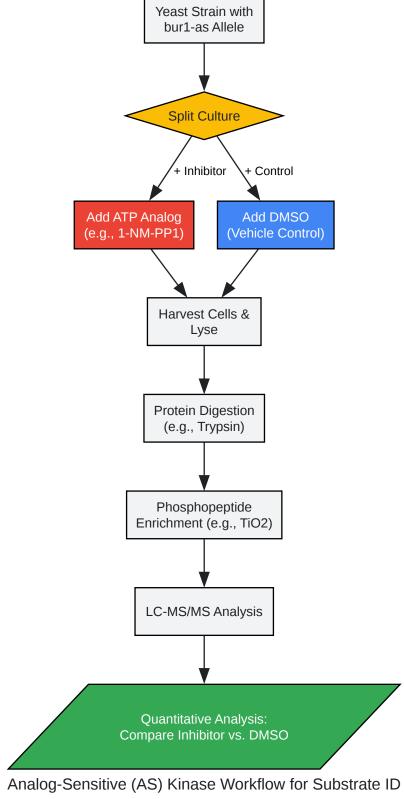
Experimental Protocols

The identification and characterization of **Bur1** substrates have relied on a combination of genetic, biochemical, and proteomic approaches.

In Vitro Kinase Assay

This method directly tests if a protein of interest can be phosphorylated by **Bur1** in a controlled environment.

- Objective: To determine if a purified protein is a direct substrate of Bur1 kinase.
- Methodology:
 - Kinase Preparation: The **Bur1**-Bur2 complex is typically immunoprecipitated from yeast cell lysates using an epitope tag (e.g., HA, TAP) on **Bur1** or Bur2. The immunoprecipitate, bound to beads (e.g., Protein A/G-agarose), serves as the kinase source.
 - Substrate Preparation: The putative substrate protein is expressed and purified, often as a recombinant fusion protein (e.g., GST-Spt5, HA-CTD).
 - Reaction: The immunoprecipitated kinase is incubated with the purified substrate in a kinase buffer containing ATP. Critically, the ATP is radiolabeled with ³²P on the gamma phosphate ([y-³²P]ATP).
 - Detection: The reaction products are separated by SDS-PAGE. The gel is dried and exposed to autoradiography film or a phosphorimager screen. A band corresponding to the molecular weight of the substrate protein indicates that it has been phosphorylated.
 - Controls: A mock immunoprecipitation (using a strain without the epitope tag) and a reaction without substrate are run in parallel to control for non-specific phosphorylation



and kinase autophosphorylation.

Analog-Sensitive Kinase Approach for In Vivo Substrate Identification

This powerful chemical-genetic technique allows for the specific inhibition of **Bur1** inside living cells, enabling the identification of direct, endogenous substrates on a proteome-wide scale.

Click to download full resolution via product page

Caption: Workflow for identifying **Bur1** substrates using the analog-sensitive kinase method.

- Objective: To identify direct substrates of **Bur1** in vivo by specifically inhibiting its activity.
- Methodology:
 - Strain Engineering: A bur1-as ("analog-sensitive") allele is created, in which a bulky
 "gatekeeper" residue in the ATP-binding pocket is mutated to a smaller one (e.g., glycine).
 This engineered kinase functions normally with ATP but is uniquely sensitive to inhibition
 by bulky, cell-permeable ATP analogs (like 1-NM-PP1) that do not inhibit wild-type kinases.
 - Cell Culture and Inhibition: The bur1-as yeast strain is grown and split into two cultures.
 One is treated with the ATP analog inhibitor, and the other is treated with a vehicle control (DMSO).
 - Proteomics: After a short incubation, cells are harvested, and proteins are extracted. The proteome is digested into peptides.
 - Phosphopeptide Enrichment: Phosphopeptides are enriched from the total peptide mixture using techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).
 - Mass Spectrometry: The enriched phosphopeptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
 - Data Analysis: The abundance of each identified phosphopeptide is quantified in both the
 inhibitor-treated and control samples. A significant reduction in a specific phosphopeptide's
 signal upon Bur1 inhibition is strong evidence that it represents a direct physiological
 substrate.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the genomic location of **Bur1** and its substrates, providing spatial context to its function during transcription.

- Objective: To map the association of **Bur1** or its substrates with specific regions of genes (e.g., promoters, open reading frames).
- Methodology:

- Cross-linking: Yeast cells are treated with formaldehyde to create covalent cross-links between proteins and DNA, freezing their interactions in vivo.
- Chromatin Shearing: Cells are lysed, and the chromatin is sheared into small fragments (typically 200-500 bp) by sonication or enzymatic digestion.
- Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., anti-HA for HA-tagged **Bur1**). The antibody-protein-DNA complexes are captured on beads.
- Reversal and Purification: The cross-links are reversed by heating, and the associated DNA is purified.
- Quantification: The amount of purified DNA corresponding to specific genomic loci is quantified using quantitative PCR (qPCR) or mapped genome-wide using high-throughput sequencing (ChIP-seq). An increase in signal at a particular gene relative to a control region indicates the protein's presence.

Conclusion and Future Perspectives

The **Bur1** kinase is a multifaceted enzyme that extends its regulatory reach from the core transcription elongation machinery to the dynamic chromatin template and even to fundamental cell cycle control pathways. Its phosphorylation of key substrates—most notably Spt5 and Rad6—provides a direct mechanistic link between the passage of RNA Polymerase II and the establishment of histone modification patterns that define active genes. The discovery of its role in phosphorylating Sch9 further broadens its function, placing it at the crossroads of gene expression, cell growth, and proliferation.

For drug development professionals, the homology of **Bur1** to human Cdk9 suggests that insights from the yeast system can inform the study of P-TEFb, a target of interest in cancer therapy. Furthermore, as an essential kinase, **Bur1** itself represents a potential target for novel antifungal agents. Future research, driven by advanced phosphoproteomics and structural biology, will undoubtedly uncover additional substrates and provide a more detailed understanding of how **Bur1**'s activity is regulated, offering new avenues for therapeutic intervention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Bur1 Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II -PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Bur1 kinase is required for efficient transcription elongation by RNA polymerase II PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of histone modification and cryptic transcription by the Bur1 and Paf1 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BUR1 substrates in yeast transcription]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668064#bur1-substrates-in-yeast-transcription]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com